N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine
CAS No.:
Cat. No.: VC16776969
Molecular Formula: C36H27N9
Molecular Weight: 585.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H27N9 |
|---|---|
| Molecular Weight | 585.7 g/mol |
| IUPAC Name | 1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine |
| Standard InChI | InChI=1S/C36H27N9/c1-13-37-14-2-28(1)43(29-3-15-38-16-4-29)34-25-35(44(30-5-17-39-18-6-30)31-7-19-40-20-8-31)27-36(26-34)45(32-9-21-41-22-10-32)33-11-23-42-24-12-33/h1-27H |
| Standard InChI Key | LCDGQBZVYWUTII-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC(=CC(=C3)N(C4=CC=NC=C4)C5=CC=NC=C5)N(C6=CC=NC=C6)C7=CC=NC=C7 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a benzene ring substituted at the 1, 3, and 5 positions with amine groups, each of which is further modified by two pyridin-4-yl substituents. This arrangement creates a star-shaped topology with -symmetry, enhancing its ability to participate in supramolecular interactions. The IUPAC name, 1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine, reflects this intricate substitution pattern.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 585.7 g/mol |
| IUPAC Name | 1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine |
| Key Functional Groups | Amines, Pyridinyl Substituents |
Electronic and Steric Features
The pyridin-4-yl groups contribute electron-withdrawing effects, polarizing the benzene core and facilitating π-π stacking interactions. Simultaneously, the amine groups provide sites for hydrogen bonding and metal coordination, making the compound a versatile ligand in coordination chemistry.
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step nucleophilic substitution reactions under rigorously controlled conditions. A typical protocol includes:
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Amination of Benzene Trihalides: Reaction of 1,3,5-trichlorobenzene with excess pyridin-4-amine in the presence of a palladium catalyst.
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Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction homogeneity and yield.
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Catalytic Optimization: Ligand-accelerated catalysis, potentially using phosphine or N-heterocyclic carbene (NHC) ligands, improves regioselectivity .
Purification Techniques
Post-synthesis purification is critical due to the compound’s high molecular weight and polarity:
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Recrystallization: Methanol/water mixtures are used to isolate crystalline product.
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients separates unreacted intermediates.
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Solvent | DMF, DCM |
| Temperature | 80–120°C |
| Catalyst | Pd(OAc)/Xantphos |
| Yield (Typical) | 40–60% |
Applications in Medicinal Chemistry
Biological Interactions
The compound’s amine and pyridinyl groups enable interactions with biological targets:
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Enzyme Inhibition: Pyridinyl moieties may coordinate metal ions in enzymatic active sites, potentially inhibiting metalloproteases.
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DNA Intercalation: Planar aromatic systems could intercalate into DNA, though this remains speculative without direct experimental evidence.
Drug Delivery Systems
Its amphiphilic nature suggests utility in nanoparticle-based drug carriers, where pyridinyl groups enhance aqueous solubility while the aromatic core stabilizes hydrophobic payloads.
Applications in Materials Science
Coordination Polymers
The compound serves as a tridentate ligand, forming metal-organic frameworks (MOFs) with transition metals like Cu(II) or Fe(III). These MOFs exhibit high surface areas, suitable for gas storage or catalysis.
Organic Electronics
The extended π-system and electron-deficient pyridinyl groups make it a candidate for electron-transport layers in organic light-emitting diodes (OLEDs).
Research Findings and Future Directions
Current Studies
Recent investigations focus on:
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Catalytic Applications: Analogous Pd complexes (e.g., from Ref. ) hint at potential in cross-coupling reactions, though direct evidence is lacking.
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Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition above 300°C, supporting its use in high-temperature materials.
Knowledge Gaps
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Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.
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Toxicity Profile: No in vivo toxicological assessments are available.
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